molecular formula C14H8ClFN2 B14276588 2-Chloro-6-fluoro-3-phenylquinoxaline CAS No. 185379-49-1

2-Chloro-6-fluoro-3-phenylquinoxaline

Cat. No.: B14276588
CAS No.: 185379-49-1
M. Wt: 258.68 g/mol
InChI Key: BPNQEPGHORFANE-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-phenylquinoxaline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. As a member of the quinoxaline family, it serves as a key synthetic intermediate and scaffold for creating potential drugs. Quinoxaline derivatives are extensively investigated for their antimalarial properties. Structural analogs of this compound, specifically 3-phenylquinoxaline derivatives, have been identified as promising lead compounds with potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The strategic introduction of halogen atoms, such as chlorine and fluorine, on the quinoxaline core is a common strategy in medicinal chemistry to optimize a molecule's electronic properties, lipophilicity, and its ability to penetrate cell membranes, which can enhance its biological activity and metabolic stability . Furthermore, the quinoxaline core structure is a privileged scaffold in anticancer research. Substituted quinoxalines, especially those featuring halogen atoms and phenyl rings, are studied for their cytotoxicity and ability to act as hypoxia-selective cytotoxic agents . Research on closely related compounds has demonstrated significant activity against breast cancer cell lines and the potential to circumvent multidrug resistance in tumor cells, making them valuable tools for probing new cancer treatment pathways . Beyond these core areas, quinoxaline derivatives are also explored for a wide spectrum of other biological activities, including antibacterial, antifungal, and antiviral applications . This compound is intended for research and development use in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185379-49-1

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

2-chloro-6-fluoro-3-phenylquinoxaline

InChI

InChI=1S/C14H8ClFN2/c15-14-13(9-4-2-1-3-5-9)17-12-8-10(16)6-7-11(12)18-14/h1-8H

InChI Key

BPNQEPGHORFANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)N=C2Cl

Origin of Product

United States

Mechanistic Investigations of 2 Chloro 6 Fluoro 3 Phenylquinoxaline Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and modification of 2-Chloro-6-fluoro-3-phenylquinoxaline is crucial for controlling reaction outcomes and designing efficient synthetic routes. The electronic properties of the quinoxaline (B1680401) ring, influenced by the nitrogen atoms, make it susceptible to certain types of reactions, particularly nucleophilic substitutions.

Nucleophilic Substitution Patterns on Halogenated Quinoxaline Rings

The halogenated quinoxaline ring in this compound is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the C2 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) compared to the fluorine atom at the C6 position on the benzene (B151609) ring. This enhanced reactivity at C2 is attributed to the electronic influence of the adjacent nitrogen atoms in the pyrazine (B50134) ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. youtube.com

Kinetic studies on analogous 2-chloroquinoxaline (B48734) systems reacting with anilines have shown that these reactions typically follow second-order kinetics, being first order in each reactant, which is characteristic of a bimolecular SNAr mechanism. researchgate.net In the case of this compound, a nucleophile will preferentially attack the carbon atom bonded to the chlorine. The reaction proceeds through a two-step addition-elimination pathway. nih.gov The presence of the phenyl group at C3 and the fluorine at C6 can modulate the reactivity through steric and electronic effects, but the primary site of substitution remains the C2 position. nih.gov Computational studies on similar systems, like 2-phenylquinoxaline, confirm that the C3 position is also a potential site for nucleophilic attack, but the presence of a good leaving group like chlorine at C2 directs the substitution to that position. nih.gov

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and reaction conditions play a pivotal role in the functionalization of this compound, particularly in cross-coupling reactions where the C-Cl bond is transformed into a new C-C, C-N, or C-O bond. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, are powerful tools for this purpose. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the chloroquinoxaline with an organoboron reagent. wikipedia.org The selectivity of the reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For related di-halogenated quinoxalines, it has been demonstrated that selectivity can be controlled by tuning these parameters. researchgate.net For instance, the more reactive C-Cl bond at the C2 position can be selectively coupled under milder conditions, leaving the C-F bond intact. researchgate.netrsc.org

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions on chloro-substituted N-heterocycles.

Catalyst / LigandBaseSolventTemperature (°C)Outcome
Pd(PPh₃)₄K₃PO₄DMF85C-C bond formation with arylboronic acids. commonorganicchemistry.com
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120Efficient coupling of aryl halides. commonorganicchemistry.com
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100Exhaustive alkylation of polychlorinated pyridines. nih.gov
Pd(II) ONO pincer complexes-H₂O/DMF60High activity for coupling of 2-chloroquinolines. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for reaction efficiency, especially when dealing with less reactive aryl chlorides. jk-sci.com For dihalo-substituted heterocycles like 6-bromo-2-chloroquinoline, selective amination of one halide over the other can be achieved by carefully optimizing the reaction conditions. nih.gov This selectivity allows for the sequential functionalization of the molecule. The reaction typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comlibretexts.org

Transformational Chemistry of this compound

The functional groups on the this compound scaffold can be interconverted to create a diverse range of derivatives. Furthermore, the quinoxaline core itself can undergo oxidation and reduction, altering its electronic properties and biological activity.

Functional Group Interconversions on the Quinoxaline Scaffold

The chloro and fluoro groups on the quinoxaline scaffold are key sites for functional group interconversions. solubilityofthings.com

Displacement of the Chloro Group: The C2-chloro group is a versatile handle for introducing various functionalities via nucleophilic substitution. It can be replaced by amines, alcohols, and thiols under Buchwald-Hartwig-type conditions to form aryl amines, ethers, and thioethers, respectively. wikipedia.org

Hydrodechlorination: The chloro group can be selectively removed and replaced with a hydrogen atom through a process called hydrodechlorination. This reaction can be achieved using reagents like alkali in aqueous ethanol (B145695). rsc.org

Modifications via Cross-Coupling: As discussed, palladium-catalyzed cross-coupling reactions are a primary method for interconversion. The Suzuki reaction can replace the chlorine with various aryl or alkyl groups, while the Buchwald-Hartwig reaction introduces amino functionalities. wikipedia.orgresearchgate.net These transformations allow for extensive diversification of the quinoxaline core. rsc.orgarkat-usa.org

Oxidation and Reduction Pathways of the Quinoxaline Core

The nitrogen atoms of the pyrazine ring in the quinoxaline core can be targeted for oxidation and reduction.

Oxidation to N-oxides: The two nitrogen atoms in the quinoxaline ring can be oxidized to form quinoxaline N-oxides or 1,4-di-N-oxides. rsc.orgnih.gov This transformation significantly alters the electronic properties of the ring and can facilitate further reactions. nih.gov Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). acs.org A complex of hypofluorous acid with acetonitrile (B52724) has been shown to be a highly efficient reagent for producing quinoxaline 1,4-dioxides in quantitative yields, even for electron-deficient derivatives. nih.gov The presence of N-oxide groups is a feature of some antibacterial agents and can be considered a prodrug functionality, as they can be reduced in vivo by bacterial enzymes. nih.govnih.govacs.org The reactivity of the chloro-substituent can also be influenced by the N-oxide functionality; for instance, 2-chloroquinoxaline N-oxides have been shown to undergo efficient palladium-catalyzed Suzuki-Miyaura reactions. researchgate.net

Reduction of the Quinoxaline Ring: The heterocyclic pyrazine ring can be selectively reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. Various reducing agents can accomplish this, including borane (B79455) in THF, sodium borohydride (B1222165) in acetic acid, or a sodium borohydride-zinc chloride system. researchgate.net The reduction with borane-THF is often stereoselective, yielding cis-isomers for 2,3-disubstituted quinoxalines. researchgate.net Indium metal in aqueous ethanol has also been used for the selective reduction of the heterocyclic ring in quinoxalines. researchgate.net This transformation from a planar aromatic system to a saturated heterocyclic ring dramatically changes the molecule's three-dimensional structure and properties.

Theoretical and Computational Chemistry of 2 Chloro 6 Fluoro 3 Phenylquinoxaline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are at the forefront of modern chemical research, providing a theoretical framework to explore the electronic nature of molecules. For a molecule such as 2-Chloro-6-fluoro-3-phenylquinoxaline, these methods are invaluable in elucidating the effects of its distinct substituents—a chloro group, a fluoro group, and a phenyl ring—on the quinoxaline (B1680401) core.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the molecular properties of organic compounds. By calculating the electron density, DFT can accurately determine the optimized geometry of this compound, including bond lengths and angles. These calculations are foundational for understanding the molecule's stability and steric profile.

The presence of electron-withdrawing halogen atoms (chlorine and fluorine) and the electron-donating phenyl group is expected to significantly influence the electronic distribution within the quinoxaline ring system. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge, thereby indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations
PropertyCalculated Value
Dipole Moment (Debye)~2.5 - 3.5
Total Energy (Hartree)(Specific value depends on basis set and functional)
C-Cl Bond Length (Å)~1.73 - 1.75
C-F Bond Length (Å)~1.34 - 1.36

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized through computational analysis. It is anticipated that the HOMO will be predominantly located on the electron-rich phenylquinoxaline moiety, while the LUMO may be more distributed over the quinoxaline ring, influenced by the electron-withdrawing halogen substituents. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)
HOMO~ -6.5 to -7.5
LUMO~ -1.5 to -2.5
HOMO-LUMO Gap~ 4.0 to 5.0

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the identification and characterization of novel compounds.

Theoretical Simulations of NMR, FTIR, and UV-Vis Spectra

Theoretical simulations of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be performed using computational methods.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated to predict the NMR spectrum. These calculations are highly sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. The calculated shifts can be compared with experimental data for structural verification. nih.govdergipark.org.tr

FTIR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical FTIR spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or C-Cl and C-F vibrations. This allows for the assignment of experimental IR bands to specific molecular motions. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, the calculations would likely predict π-π* transitions within the aromatic system.

Table 3: Predicted Spectroscopic Data for this compound
SpectroscopyPredicted Peak/RegionAssignment
¹³C NMR (ppm)~110-160Aromatic carbons
¹⁹F NMR (ppm)~ -110 to -120Aryl-F
FTIR (cm⁻¹)~1600-1450C=C and C=N stretching
FTIR (cm⁻¹)~1100-1000C-F stretching
FTIR (cm⁻¹)~800-700C-Cl stretching
UV-Vis (nm)~250-350π-π* transitions

Computational Studies on Reaction Energetics and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, this could involve studying its reactivity in various chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For instance, computational studies could explore the nucleophilic aromatic substitution reactions at the chloro- or fluoro-substituted positions of the quinoxaline ring. By calculating the energies of the transition states for these reactions, one could predict which position is more susceptible to nucleophilic attack. Such studies provide valuable insights into the reaction mechanisms and can guide the design of synthetic routes. nih.govimperial.ac.ukrsc.org

Advanced Computational Methodologies for Halogenated Heterocycles

The presence of halogen atoms in heterocyclic compounds introduces specific non-covalent interactions, such as halogen bonding, which can significantly influence their chemical and physical properties. Advanced computational methodologies are being developed to accurately model these interactions.

Halogen bonding is a directional interaction between a halogen atom (as a Lewis acid) and a Lewis base. Computational methods that can accurately describe these interactions are crucial for understanding the crystal packing of halogenated heterocycles and their interactions with biological targets. Methods that incorporate dispersion corrections and account for the anisotropic distribution of electron density around the halogen atom are particularly important for obtaining reliable results. mdpi.comresearchgate.netnih.govacs.orgdntb.gov.ua The study of these interactions is an active area of research in computational chemistry, with implications for materials science and drug design.

Advanced Characterization and Spectroscopic Analysis in the Context of 2 Chloro 6 Fluoro 3 Phenylquinoxaline Research

Spectroscopic Methodologies for Structural Elucidation

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H, ¹³C NMR)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or multiplicity, for 2-Chloro-6-fluoro-3-phenylquinoxaline has been found in the public domain. Such data would be critical for confirming the molecular structure by detailing the electronic environment of each proton and carbon atom.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Detailed Fourier-Transform Infrared (FTIR) and Raman spectroscopic data, which would identify the characteristic vibrational modes of the compound's functional groups (such as C-Cl, C-F, C=N, and aromatic C-H bonds), are not available in the literature.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

Information regarding the UV-Visible absorption maxima (λmax) and fluorescence properties of this compound, which would describe its electronic transitions and photophysical behavior, has not been documented in the searched scientific papers.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

There are no published reports of a single-crystal X-ray diffraction analysis for this compound. Consequently, crucial data regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and intramolecular bond angles and lengths, are unknown.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the theoretical molecular weight can be calculated, experimental mass spectrometry data confirming this and detailing the compound's specific fragmentation pattern upon ionization could not be located. This information is vital for confirming the molecular formula and understanding the molecule's stability.

Further experimental research is required to isolate and characterize this compound to provide the data necessary for a complete scientific profile.

Research Applications and Interdisciplinary Studies of 2 Chloro 6 Fluoro 3 Phenylquinoxaline Derivatives

Exploration in Advanced Materials Science

The inherent π-deficient nature of the quinoxaline (B1680401) ring system makes its derivatives excellent candidates for electron-transporting materials in various optoelectronic applications. Strategic modifications of the quinoxaline core can tune their photophysical and electronic properties, leading to the development of advanced materials.

Design and Synthesis of Fluorescent and Luminescent Quinoxaline Systems

The introduction of fluorophores and various substituents onto the quinoxaline backbone is a key strategy for creating novel fluorescent and luminescent materials. While direct studies on 2-Chloro-6-fluoro-3-phenylquinoxaline are not extensively documented, research on analogous structures provides significant insights. For instance, the synthesis of 2,3-distyrylquinoxaline and thieno[3,4-b]quinoxaline derivatives has been explored to enhance the electron-donating capability of the quinoxaline structure, thereby influencing its fluorescent properties. nih.gov The absorption and emission wavelengths of quinoxaline derivatives can be readily modified, and in acidic conditions, fluorescence quenching is often observed. nih.gov

The photophysical properties of quinoxaline derivatives are also influenced by the nature and position of substituents. A study on 9-Chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline demonstrated that the compound absorbs in the range of 372.3 nm to 376.7 nm experimentally. researchgate.net Theoretical studies using density functional theory (DFT) can provide deeper understanding of the electronic transitions and molecular orbital characteristics, which are crucial for designing efficient optoelectronic materials. researchgate.net Furthermore, the incorporation of fluorine atoms into the quinoxaline structure, as seen in peripherally octa-substituted zinc phthalocyanines, can enhance solubility and reduce aggregation, which are desirable properties for photosensitizers in photodynamic therapy. researchgate.net

Derivative ClassKey Synthetic StrategyObserved Photophysical PropertiesReference
2,3-distyrylquinoxalinesKnoevenagel or Horner-Wadsworth-Emmons reactionTunable absorption/emission, fluorescence quenching in acidic media nih.gov
9-Chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxalineCyclization approachAbsorption range: 372.3-376.7 nm researchgate.net
Fluoro-phenoxy substituted zinc phthalocyaninesNot specifiedEnhanced solubility, reduced aggregation researchgate.net

Applications in Electroluminescent Materials and Chemical Switches

Quinoxaline derivatives are recognized as promising materials for organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities. acs.orgrsc.orgresearchgate.netdtic.mil The combination of a quinoxaline unit with triarylamine and other fluorophores can lead to efficient electroluminescent materials. acs.org The emission color of such materials can be tuned, and devices fabricated with these compounds have shown intense green light emission. acs.org For example, a novel electroluminescent material, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), has been demonstrated to function as an effective emitting and electron-transporting layer in OLEDs, producing bright bluish-green light. rsc.org

The concept of chemical switches involves molecules that can reversibly change their properties in response to external stimuli. Quinoxaline-based systems have been designed as acid-responsive probes. A novel quinoxaline derivative, Q1, demonstrated a visible color change from colorless to yellow and a fluorescence shift from blue to green upon protonation with trifluoroacetic acid (TFA). mdpi.com This process was reversible with the addition of a base, highlighting its potential as a fluorescent switch. mdpi.com Such properties are valuable for developing sensors and smart materials.

ApplicationQuinoxaline Derivative ExamplePerformance HighlightReference
OLEDsChromophore-labeled quinoxaline with triarylamineIntense green electroluminescence acs.org
OLEDs6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ)High luminous efficiency (4.7 cd A⁻¹) rsc.org
Chemical SwitchQuinoxaline-based probe Q1Reversible colorimetric and fluorescent response to pH changes mdpi.com

Chemical Biology Research Applications (Mechanistic Focus)

The diverse biological activities of quinoxaline derivatives have made them a focal point of research in medicinal chemistry and chemical biology. Their ability to interact with various biological targets allows for the modulation of cellular pathways implicated in diseases such as cancer.

Investigating Cellular Pathway Modulation by Quinoxaline Derivatives in In Vitro Models

Quinoxaline derivatives have been shown to modulate several key cellular pathways, including those involved in cancer progression.

HIF-1α Suppression: Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor in tumor adaptation to low oxygen conditions. nih.govnih.gov Inhibition of HIF-1α is a promising strategy for cancer therapy. nih.gov Certain quinoxaline-based histone deacetylase (HDAC) inhibitors have been shown to regulate HIF-1α and Vascular Endothelial Growth Factor (VEGF), both of which are crucial for angiogenesis. nih.gov A novel series of N¹-substituted quinoxaline and quinoxaline-triazole hybrids has been designed, and some of these compounds were found to suppress the gene expression of HIF-1α. nih.gov For instance, one derivative demonstrated the ability to downregulate HIF-1α by 0.3-fold in HCT-116 cells. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Several quinoxaline derivatives have demonstrated potent pro-apoptotic activity. researchgate.netnih.gov For example, a novel series of 2-phenylquinoxaline-6-carboxylic acid derivatives was reported, with one compound, QNX-10, inducing apoptosis and cell cycle arrest in HCT-116 cells in a dose-dependent manner. nih.gov Mechanistic studies revealed that this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-xL. nih.gov

Cellular PathwayType of Quinoxaline DerivativeKey FindingReference
HIF-1α SuppressionN¹-substituted quinoxaline-triazole hybridDownregulation of HIF-1α gene expression by 0.3-fold nih.gov
Apoptosis Induction2-phenylquinoxaline-6-carboxylic acid derivative (QNX-10)Upregulation of Bax, downregulation of Bcl-xL nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective therapeutic agents. SAR studies on quinoxaline derivatives have provided valuable insights.

For anticancer activity, the substitution pattern on the quinoxaline ring plays a significant role. In a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, which are structurally related to the topic compound, the nature of the 2-heteroaryl group was found to be critical for activity. nih.gov The best results were obtained when the heteroaryl group contained a nitrogen atom at the ortho-position to the pyrimidine (B1678525) core. nih.gov Furthermore, in a study of N-substituted quinoxaline-2-carboxamides, the cytotoxic effects of the most potent derivative were explored through in silico modeling to understand its potential molecular mechanisms of action. mdpi.com

SAR studies on quinoxaline hybrids as HIF-1α modulators have shown that both the electronic and hydrophobic nature of the substituents on the quinoxaline moiety are important. nih.govacs.org The activity and selectivity were found to be a function of the nature and size of the substituent. nih.govacs.org For instance, in a series of N¹-alkylquinoxalines, chain extension and the introduction of a lipophilic phthalimide (B116566) moiety significantly enhanced cytotoxicity against HCT-116 cells. nih.gov

Development of Quinoxaline Derivatives as Molecular Probes

The fluorescent properties of quinoxaline derivatives make them attractive candidates for the development of molecular probes for biological imaging and sensing. A quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has been developed for estimating the polarity of protein binding sites due to its full-color solvatochromic fluorescence. rsc.org

Furthermore, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized as a multifunctional probe for the detection of metal ions. arabjchem.org It acts as a colorimetric sensor for Fe³⁺ ions and a fluorescent turn-off sensor for Cu²⁺ ions, demonstrating the potential for developing highly selective and sensitive chemosensors based on the quinoxaline scaffold. arabjchem.org The development of such probes is crucial for understanding biological processes and for diagnostic applications. Another study reported a quinoxaline-based turn-on fluorescent probe for the detection of cysteine in food samples and for bioimaging applications. researchgate.net

Probe TypeQuinoxaline DerivativeApplicationKey FeatureReference
Polarity Sensor2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX)Estimating protein binding site polaritySolvatochromic fluorescence rsc.org
Metal Ion Sensor6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM)Colorimetric detection of Fe³⁺, fluorescent sensing of Cu²⁺High selectivity and sensitivity arabjchem.org
Amino Acid SensorCarbazole-pyridine-based probeQuantitative estimation of cysteine"Turn on" fluorescence researchgate.net

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